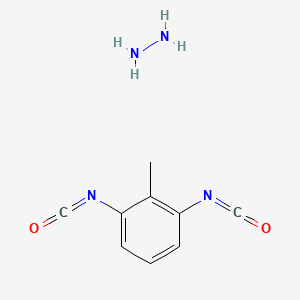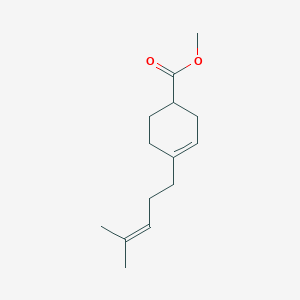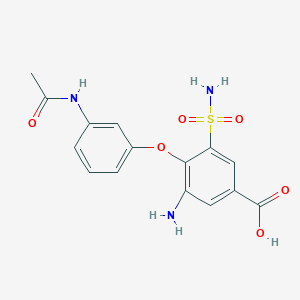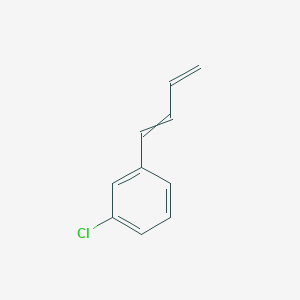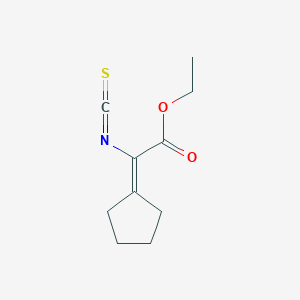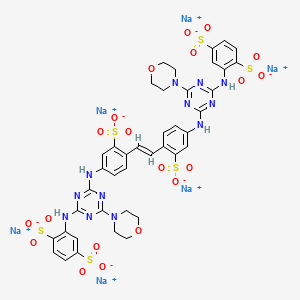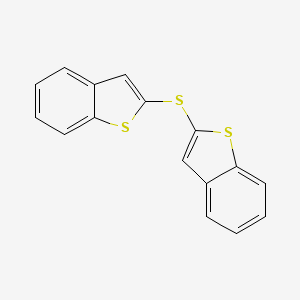
Benzothienyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothienyl sulfide is an organic compound characterized by the presence of a benzothiophene ring bonded to a sulfur atom. This compound is part of the larger family of heterocyclic compounds, which are known for their diverse chemical properties and applications. This compound is particularly interesting due to its unique structural features and reactivity, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzothienyl sulfide can be synthesized through several methods. One common approach involves the reaction of benzothiophene with sulfur or sulfur-containing reagents under controlled conditions. For instance, the reaction of benzothiophene with sulfur dichloride (SCl2) in the presence of a base can yield this compound . Another method involves the use of thiols and alkyl halides, where the thiol reacts with the halide to form the sulfide linkage .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot thiol-free methods have been developed to produce sulfides, including this compound, using benzyl bromides and potassium thioacetate (PTA) in the presence of Oxone® . This method is advantageous due to its simplicity, high yield, and compatibility with various functional groups.
Análisis De Reacciones Químicas
Types of Reactions: Benzothienyl sulfide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Rearrangement: this compound can undergo sigmatropic rearrangements, such as the thio Claisen rearrangement, to form various products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxy acids.
Substitution: Alkyl halides, bases.
Rearrangement: Heat, specific catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Alkylated benzothienyl sulfides.
Rearrangement: Various rearranged thiophene derivatives.
Aplicaciones Científicas De Investigación
Benzothienyl sulfide has a wide range of applications in scientific research:
Mecanismo De Acción
Benzothienyl sulfide can be compared with other similar compounds, such as benzofuryl sulfide and benzothiazole. While all these compounds share a heterocyclic structure with a sulfur atom, this compound is unique due to the presence of the thiophene ring. This structural difference imparts distinct chemical properties and reactivity to this compound, making it a valuable compound for specific applications .
Comparación Con Compuestos Similares
- Benzofuryl sulfide
- Benzothiazole
- Thiophene derivatives
Propiedades
Número CAS |
42248-28-2 |
|---|---|
Fórmula molecular |
C16H10S3 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-2-ylsulfanyl)-1-benzothiophene |
InChI |
InChI=1S/C16H10S3/c1-3-7-13-11(5-1)9-15(17-13)19-16-10-12-6-2-4-8-14(12)18-16/h1-10H |
Clave InChI |
OUSRGVUXOUUKKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(S2)SC3=CC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


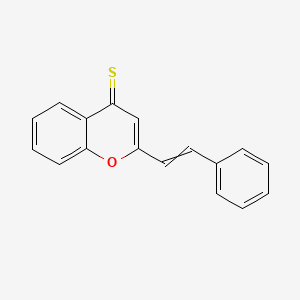

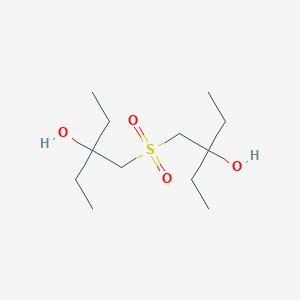
![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)
